molecular formula C15H17N3O3S B4933308 methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate

methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate

カタログ番号: B4933308
分子量: 319.4 g/mol
InChIキー: DFANUFMJHQPAAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate, also known as MTOB, is a chemical compound that has recently gained attention in scientific research for its potential as a therapeutic agent. MTOB is a small molecule inhibitor of the enzyme CD73, which plays a crucial role in the production of adenosine, a signaling molecule that regulates various physiological processes in the body. In

作用機序

Methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate works by inhibiting the activity of CD73, an enzyme that is involved in the production of adenosine. Adenosine is a signaling molecule that regulates various physiological processes in the body, including the immune response and tumor growth. By inhibiting CD73, this compound reduces the production of adenosine, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of many diseases. This compound has also been shown to reduce the expression of genes involved in the regulation of angiogenesis, the process by which new blood vessels are formed.

実験室実験の利点と制限

One advantage of methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate is its specificity for CD73, which makes it a promising candidate for cancer therapy. However, this compound has also been shown to have off-target effects on other enzymes, which may limit its use in certain contexts. Additionally, this compound is a small molecule inhibitor, which may limit its efficacy compared to other types of inhibitors.

将来の方向性

There are many potential future directions for research on methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate. One area of interest is the development of more potent and selective inhibitors of CD73. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects. Finally, the use of this compound in the treatment of other diseases, such as autoimmune disorders, may be explored in future studies.
Conclusion:
This compound, or this compound, is a promising small molecule inhibitor of the enzyme CD73. Its specificity for CD73 makes it a promising candidate for cancer therapy, and its anti-inflammatory effects may have applications in the treatment of other diseases. While there are limitations to its use, continued research on this compound may lead to the development of new therapies for a variety of diseases.

合成法

The synthesis method of methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-5-(4-morpholinylmethyl)-1,3,4-oxadiazole to form 4-[5-(4-morpholinylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid. The final step involves the reaction of this intermediate with methyl iodide to form this compound.

科学的研究の応用

Methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. CD73 is an enzyme that is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit CD73 activity both in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of adenosine, which is involved in the regulation of the immune response.

特性

IUPAC Name

methyl 4-[5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-15(19)12-4-2-11(3-5-12)14-16-13(21-17-14)10-18-6-8-22-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFANUFMJHQPAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。